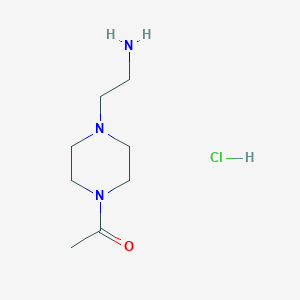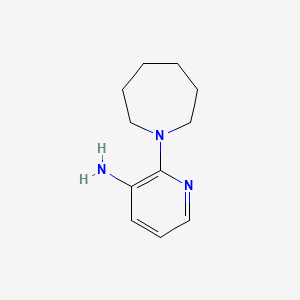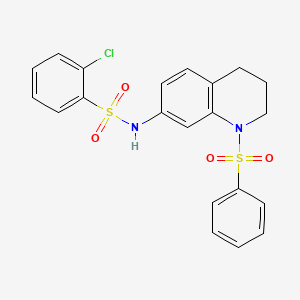![molecular formula C11H9FN4O2S B2731524 N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-fluoropyridine-4-carboxamide CAS No. 1376327-96-6](/img/structure/B2731524.png)
N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-fluoropyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-fluoropyridine-4-carboxamide, commonly known as 'compound X', is a novel chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a complex chemical process and has shown promising results in several preclinical studies.
科学的研究の応用
Compound X has shown potential applications in various fields of scientific research. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in animal models. Additionally, compound X has been studied for its potential use as a diagnostic tool in medical imaging.
作用機序
The mechanism of action of compound X is not fully understood. However, it is believed to work by inhibiting certain enzymes involved in cellular processes, leading to the inhibition of cancer cell growth and reduction of inflammation.
生化学的および生理学的効果
Compound X has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines in animal models. Additionally, compound X has been shown to have potential use as a contrast agent in medical imaging due to its ability to bind to certain proteins in the body.
実験室実験の利点と制限
One of the advantages of using compound X in lab experiments is its specificity towards certain enzymes, which makes it a useful tool for studying cellular processes. However, one of the limitations of using compound X is its complex synthesis process, which can make it difficult to obtain in large quantities for experiments.
将来の方向性
There are several future directions for the study of compound X. One potential direction is to further investigate its anti-cancer properties and its potential use in cancer therapy. Another direction is to study its potential use as a diagnostic tool in medical imaging. Additionally, further studies are needed to fully understand the mechanism of action of compound X and its potential applications in other fields of scientific research.
Conclusion:
In conclusion, compound X is a novel chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its complex synthesis process and specificity towards certain enzymes make it a useful tool for studying cellular processes. Further studies are needed to fully understand its mechanism of action and potential applications in various fields of scientific research.
合成法
The synthesis of compound X involves a multi-step process that requires expertise in organic chemistry. The starting material for the synthesis is 2-fluoropyridine-4-carboxylic acid, which is converted into an intermediate compound through a series of reactions involving thionyl chloride, sodium azide, and triethylamine. The intermediate compound is then reacted with 4-(chloromethyl)thiazole to form compound X. The final product is purified through a series of chromatographic techniques to obtain a pure form of compound X.
特性
IUPAC Name |
N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2-fluoropyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN4O2S/c12-8-3-6(1-2-14-8)10(18)16-11-15-7(5-19-11)4-9(13)17/h1-3,5H,4H2,(H2,13,17)(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDUHHDRYFMDDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)NC2=NC(=CS2)CC(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-fluoropyridine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

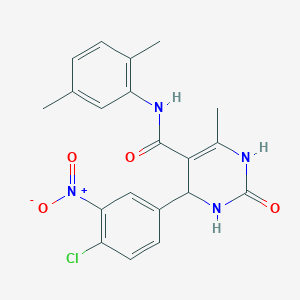
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide](/img/structure/B2731442.png)
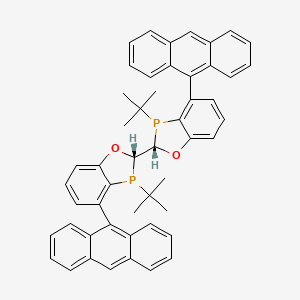
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2731447.png)
![N-(3,4-dichlorophenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2731448.png)
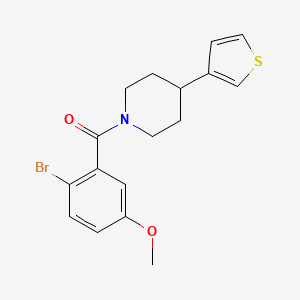
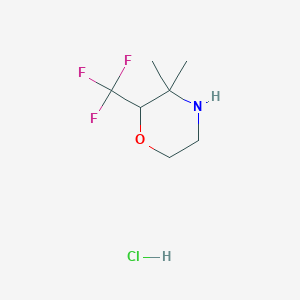
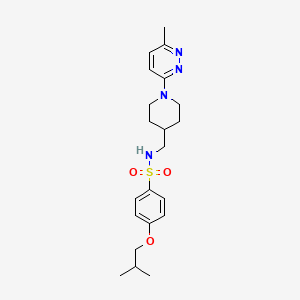
![1-Phenyl-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone](/img/structure/B2731455.png)
![3-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2731458.png)
![3-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2731459.png)
